molecular formula C10H6F2N2 B13120011 4,5-Difluoro-6-phenylpyrimidine

4,5-Difluoro-6-phenylpyrimidine

Katalognummer: B13120011
Molekulargewicht: 192.16 g/mol
InChI-Schlüssel: RIGKULMAOJFEEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Difluoro-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of fluorine atoms at positions 4 and 5, along with a phenyl group at position 6, imparts unique chemical and physical properties to this compound. It is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-6-phenylpyrimidine typically involves the introduction of fluorine atoms and a phenyl group onto a pyrimidine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyrimidine precursor undergoes substitution with fluorine and phenyl groups under specific conditions. For example, 4,6-difluoro-2-phenylpyrimidine can be synthesized by reacting 4,6-dichloro-2-phenylpyrimidine with a fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Difluoro-6-phenylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used for substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

4,5-Difluoro-6-phenylpyrimidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4,5-Difluoro-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with target molecules. The phenyl group can contribute to the compound’s hydrophobic interactions and overall stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,6-Difluoro-2-phenylpyrimidine
  • 3,5-Difluoro-2,4,6-triazidopyridine
  • 2,4-Diamino-5-phenyl-6-ethylpyrimidine

Uniqueness

4,5-Difluoro-6-phenylpyrimidine is unique due to the specific positioning of the fluorine atoms and the phenyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C10H6F2N2

Molekulargewicht

192.16 g/mol

IUPAC-Name

4,5-difluoro-6-phenylpyrimidine

InChI

InChI=1S/C10H6F2N2/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H

InChI-Schlüssel

RIGKULMAOJFEEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=NC=N2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.